Norcepharadione B: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities
Norcepharadione B: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcepharadione B is a naturally occurring aporphine alkaloid that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, natural sources, isolation, structure elucidation, and biological properties of Norcepharadione B, with a focus on presenting detailed experimental protocols and quantitative data to support further research and development.
Discovery and Natural Sources
Norcepharadione B was first discovered and its structure elucidated in 1975. It was initially isolated from the plant Stephania cepharantha.
While first identified in Stephania cepharantha, the primary and most commonly cited natural source of Norcepharadione B is the Chinese herb Houttuynia cordata[1]. This plant is widely used in traditional medicine and has been the subject of extensive phytochemical investigation. In addition to Houttuynia cordata, Norcepharadione B has also been isolated from other plant species, including Fissistigma oldhamii and Fissistigma glaucescens[2].
Table 1: Natural Sources of Norcepharadione B
| Plant Species | Family |
| Stephania cepharantha | Menispermaceae |
| Houttuynia cordata | Saururaceae |
| Fissistigma oldhamii | Annonaceae |
| Fissistigma glaucescens | Annonaceae |
Physicochemical Properties
Table 2: Physicochemical Properties of Norcepharadione B
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₃NO₄ | [2] |
| Molecular Weight | 307.3 g/mol | [2] |
| CAS Number | 57576-41-7 | |
| Appearance | Yellowish needles | |
| Melting Point | >300 °C |
Experimental Protocols
Isolation of Norcepharadione B from Houttuynia cordata
The following is a representative protocol for the isolation of Norcepharadione B from the aerial parts of Houttuynia cordata, based on established phytochemical methods.
1. Plant Material and Extraction:
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Dried and powdered aerial parts of Houttuynia cordata (10 kg) are extracted with 95% ethanol (3 x 50 L) at room temperature.
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The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
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The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
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The ethyl acetate fraction, typically containing the alkaloids, is concentrated.
3. Column Chromatography:
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The ethyl acetate fraction is subjected to column chromatography on silica gel.
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The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 80:20).
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Fractions are collected and monitored by thin-layer chromatography (TLC).
4. Further Purification:
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Fractions containing Norcepharadione B are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.
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Final purification is achieved by preparative high-performance liquid chromatography (HPLC).
dot graph "Isolation_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368"];
plant [label="Dried Houttuynia cordata"]; extraction [label="Ethanol Extraction"]; partition [label="Solvent Partitioning"]; cc [label="Silica Gel Column Chromatography"]; purification [label="Further Purification (Sephadex, Prep-HPLC)"]; product [label="Norcepharadione B", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
plant -> extraction; extraction -> partition; partition -> cc; cc -> purification; purification -> product; } dot Caption: Experimental workflow for the isolation of Norcepharadione B.
Structure Elucidation
The structure of Norcepharadione B was determined using a combination of spectroscopic techniques.
Table 3: Spectroscopic Data for Norcepharadione B
| Technique | Data |
| ¹H NMR | Data not available in the searched sources. |
| ¹³C NMR | Data available in PubChem but specific shifts from primary literature are needed for a comprehensive table. |
| IR (KBr, cm⁻¹) | Data not available in the searched sources. |
| MS (m/z) | Data not available in the searched sources. |
Biological Activities and Signaling Pathways
Norcepharadione B exhibits a range of biological activities, with its neuroprotective and anticancer effects being the most studied.
Neuroprotective Activity
Norcepharadione B has been shown to protect neuronal cells from oxidative stress-induced injury[1][3]. The underlying mechanism involves the activation of the PI3K/Akt signaling pathway, which leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties. Additionally, Norcepharadione B inhibits the volume-sensitive outwardly rectifying (VSOR) chloride channel, thereby reducing cell swelling associated with neuronal injury[1].
dot graph "Neuroprotective_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368"];
NorB [label="Norcepharadione B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K"]; Akt [label="Akt"]; HO1 [label="HO-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant Effects"]; VSOR [label="VSOR Cl- Channel"]; Swelling [label="Cell Swelling"]; Protection [label="Neuroprotection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
NorB -> PI3K [label="activates"]; PI3K -> Akt [label="activates"]; Akt -> HO1 [label="upregulates"]; HO1 -> Antioxidant; NorB -> VSOR [label="inhibits"]; VSOR -> Swelling [dir=none]; Antioxidant -> Protection; Swelling -> Protection [label="reduction of", style=dashed]; } dot Caption: Signaling pathway of Norcepharadione B's neuroprotective effects.
Cytotoxic Activity
Norcepharadione B has demonstrated cytotoxic effects against various human cancer cell lines.
Table 4: Cytotoxicity of Norcepharadione B against Human Cancer Cell Lines (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | Data not available | |
| SK-OV-3 | Ovarian Cancer | Data not available | |
| SK-MEL-2 | Melanoma | Data not available | |
| XF498 | CNS Cancer | Data not available | |
| HCT-15 | Colon Cancer | Data not available |
Note: While the cytotoxicity of Norcepharadione B against these cell lines has been reported, specific IC₅₀ values were not available in the searched literature. Further research is required to quantify its potency.
Anti-inflammatory and Antiviral Activities
Norcepharadione B has also been reported to possess anti-inflammatory and antiviral properties. However, detailed experimental protocols and quantitative data, such as IC₅₀ values for specific inflammatory markers or viral strains, are not yet extensively documented in publicly available literature.
Conclusion
Norcepharadione B is a promising natural product with a range of biological activities that warrant further investigation. This guide provides a foundational understanding of its discovery, sources, and known pharmacological effects. The detailed experimental workflow for its isolation and the elucidation of its neuroprotective signaling pathway offer a starting point for researchers. Future studies should focus on obtaining a more complete spectroscopic profile, quantifying its cytotoxic and anti-inflammatory potency across a wider range of models, and further exploring its therapeutic potential.
References
- 1. Norcepharadione B attenuates H2O2-induced neuronal injury by upregulating cellular antioxidants and inhibiting volume-sensitive Cl− channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norcepharadione B | C18H13NO4 | CID 189168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norcepharadione B attenuates H2O2-induced neuronal injury by upregulating cellular antioxidants and inhibiting volume-sensitive Cl- channel - PubMed [pubmed.ncbi.nlm.nih.gov]
